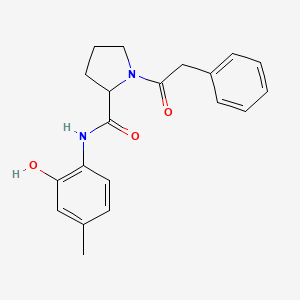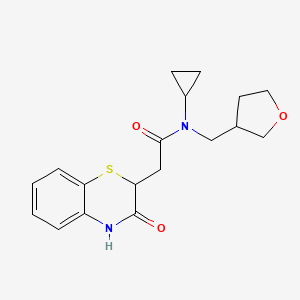
N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as HPP-22, is a pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not yet fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in a wide range of physiological processes, including mood regulation, memory, and cognitive function.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to improve memory and learning, reduce anxiety and depression, and enhance cognitive function.
実験室実験の利点と制限
One of the major advantages of N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is its ability to improve memory and learning, making it a useful tool for studying the neurobiology of memory and cognition. However, one of the limitations of N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for the study of N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One possible direction is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders such as Alzheimer's disease and depression. Another possible direction is the development of new analogs of N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with improved efficacy and reduced toxicity. Overall, the study of N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has the potential to lead to significant advances in our understanding of the neurobiology of memory and cognition, as well as the development of new treatments for neurological disorders.
合成法
The synthesis of N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves the reaction of 2-hydroxy-4-methylbenzaldehyde and phenylacetic acid with pyrrolidine and acetic anhydride. The resulting compound is then purified using column chromatography to obtain pure N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide.
科学的研究の応用
N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have significant effects on the central nervous system, including improving memory and learning, reducing anxiety and depression, and enhancing cognitive function.
特性
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-9-10-16(18(23)12-14)21-20(25)17-8-5-11-22(17)19(24)13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17,23H,5,8,11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLHABRPTSWSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2C(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-benzylpiperidin-4-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532724.png)
![2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7532725.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B7532730.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B7532737.png)
![(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate](/img/structure/B7532748.png)
![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate](/img/structure/B7532755.png)

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B7532770.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)